5-(1H-imidazol-1-yl)pentanoic acid

Description

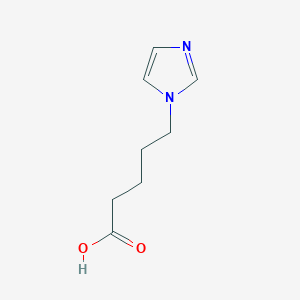

Structure

3D Structure

Properties

IUPAC Name |

5-imidazol-1-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-8(12)3-1-2-5-10-6-4-9-7-10/h4,6-7H,1-3,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRRZWTXQVETAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70510242 | |

| Record name | 5-(1H-Imidazol-1-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68887-65-0 | |

| Record name | 5-(1H-Imidazol-1-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Characterization

The creation of 5-(1H-imidazol-1-yl)pentanoic acid is primarily achieved through the condensation of imidazole (B134444) with a suitable pentanoic acid derivative. smolecule.com One common method involves the reaction of imidazole with ethyl 5-bromovalerate. chemsrc.com Alternative approaches include the cyclization of amido-nitriles, often facilitated by nickel-catalyzed reactions, and one-pot syntheses utilizing ionic liquids to improve yield and simplify the purification process. smolecule.com

Following synthesis, the compound is rigorously characterized to confirm its identity and purity. Standard analytical techniques employed for this purpose include mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. smolecule.com

Physicochemical Properties

Table 1: Physicochemical Identifiers of 5-(1H-imidazol-1-yl)pentanoic acid

| Identifier | Value |

| CAS Number | 68887-65-0 smolecule.com |

| IUPAC Name | This compound smolecule.com |

| Molecular Formula | C8H12N2O2 smolecule.com |

| Molecular Weight | 168.19 g/mol smolecule.com |

| Canonical SMILES | C1=CN(C=N1)CCCCC(=O)O smolecule.com |

| InChI Key | YTRRZWTXQVETAL-UHFFFAOYSA-N smolecule.com |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of 5-(1H-imidazol-1-yl)pentanoic acid.

¹H NMR Spectroscopy: In a deuterium (B1214612) oxide (D₂O) solvent, the proton NMR spectrum would be expected to show characteristic signals for the protons on the imidazole (B134444) ring and the pentanoic acid chain. While a specific spectrum for this exact compound is not publicly available, related structures like valeric acid have been analyzed. hmdb.cachemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the different carbon environments within the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the imidazole ring, and the aliphatic carbons of the pentyl chain.

Mass Spectrometry: This technique is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can further confirm its structure. smolecule.com

Chemical Reactivity and Derivatives

The reactivity of 5-(1H-imidazol-1-yl)pentanoic acid is characterized by the functional groups present: the imidazole (B134444) ring and the carboxylic acid.

Esterification and Amidation: The carboxylic acid group can readily undergo esterification with alcohols or amidation with amines to form a variety of derivatives.

Coordination Chemistry: The nitrogen atoms of the imidazole ring can coordinate with metal ions, making this compound a potential ligand for the formation of metal complexes. nih.gov

N-Alkylation/N-Arylation of the Imidazole Ring: The secondary amine in the imidazole ring can be further functionalized through alkylation or arylation reactions.

Applications in Medicinal Chemistry

The unique structure of 5-(1H-imidazol-1-yl)pentanoic acid, featuring both a heterocyclic imidazole (B134444) ring and a carboxylic acid functional group, makes it a valuable scaffold in medicinal chemistry.

Enzyme Inhibitors: The imidazole moiety is a common feature in many enzyme inhibitors. smolecule.com For instance, derivatives of imidazole have been investigated as inhibitors of enzymes like IKK-epsilon kinase and V600E-BRAF. nih.govnih.gov The carboxylic acid group can also participate in binding interactions with the active sites of enzymes.

Receptor Antagonists: Imidazole-containing compounds have been explored as antagonists for various receptors. The structural features of this compound could allow it to serve as a lead compound for the design of new receptor antagonists.

Drug Design and Discovery: This compound can be utilized as a starting material or a fragment in the design and synthesis of more complex drug candidates. smolecule.com Its bifunctional nature allows for diverse chemical modifications to optimize pharmacological properties. Research has shown that imidazole derivatives can be key components in the development of anticancer agents. nih.gov

Applications in Materials Science

The properties of 5-(1H-imidazol-1-yl)pentanoic acid also lend themselves to applications in the field of materials science.

Polymer Synthesis: The carboxylic acid group allows this compound to be incorporated into polyester (B1180765) or polyamide chains as a monomer, potentially imparting unique properties to the resulting polymers due to the presence of the imidazole (B134444) ring.

Metal-Organic Frameworks (MOFs): The ability of the imidazole ring to coordinate with metal ions makes this compound a potential linker for the construction of MOFs. These materials have applications in gas storage, catalysis, and separation.

Surface Modification: The carboxylic acid can be used to anchor the molecule to various surfaces, modifying their chemical and physical properties. This could be useful in creating functionalized materials with specific catalytic or binding capabilities.

Applications in Chemical Biology Research

In the realm of chemical biology, 5-(1H-imidazol-1-yl)pentanoic acid serves as a versatile tool for investigating biological systems.

Utilization as Building Blocks for Complex Molecular Synthesis: This compound is a valuable building block for the synthesis of more intricate molecules that contain an imidazole (B134444) ring. smolecule.combiosynth.com Its bifunctionality allows for its incorporation into larger structures through reactions at either the carboxylic acid or the imidazole ring.

Development of Biochemical Assays and Probes: The imidazole and carboxylic acid moieties can be modified to attach reporter groups, such as fluorescent tags or biotin, creating probes for use in biochemical assays. smolecule.comnih.gov These probes can be employed to study enzyme mechanisms and ligand-receptor interactions. smolecule.com For example, related imidazole-containing compounds are used in the development of cellular target engagement probes. acs.org

Research Tools for Understanding Biological Pathways and Mechanisms: By serving as a ligand or a precursor to a ligand, this compound can be used to modulate the activity of specific proteins and enzymes involved in biological pathways. smolecule.com This allows researchers to probe the function of these proteins and better understand the mechanisms of cellular processes.

Future Directions and Emerging Research Avenues for 5 1h Imidazol 1 Yl Pentanoic Acid Research

Advanced Synthetic Strategies for Novel and Complex Derivatives

Future research will likely focus on the development of more sophisticated and efficient synthetic methodologies to generate a diverse library of 5-(1H-imidazol-1-yl)pentanoic acid derivatives. While current synthetic routes are established, the exploration of novel catalytic systems and reaction conditions can lead to the creation of more complex and structurally unique analogs. evitachem.com The use of continuous flow chemistry, for instance, could offer improved reaction efficiency, scalability, and safety for the synthesis of these compounds.

Furthermore, the incorporation of diverse pharmacophoric groups and the synthesis of macrocyclic structures containing the imidazole (B134444) scaffold are emerging trends. nih.gov These advanced strategies will enable the systematic exploration of the chemical space around the this compound core, facilitating the development of derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The synthesis of quaternary salts of imidazole derivatives has also been shown to yield compounds with significant biological activity, suggesting another avenue for derivatization. nih.gov

High-Throughput Screening Methodologies for Discovering New Biological Activities

High-throughput screening (HTS) is a powerful tool in drug discovery, allowing for the rapid testing of large numbers of compounds against specific biological targets. bmglabtech.com In the context of this compound, future HTS campaigns will be instrumental in identifying novel biological activities beyond its currently known applications. These assays can range from biochemical assays using purified enzymes or receptors to cell-based assays that measure complex cellular responses. researchgate.net

A significant challenge in HTS is the identification of compounds that interfere with the assay technology itself, leading to false-positive results. nih.gov Therefore, the development and implementation of robust counter-screening strategies will be crucial to ensure the reliability of the screening data. The use of imidazole tags in HTS, for example, has been explored for the identification of RNA-binding molecules, highlighting the versatility of the imidazole moiety in screening platforms. acs.org

Integration of Multi-Omics Approaches in Mechanistic Elucidation

To gain a comprehensive understanding of the mechanism of action of this compound and its derivatives, the integration of multiple "omics" technologies will be essential. nih.govnih.govresearchgate.netrsc.org This systems biology approach, which includes genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular changes induced by the compound in a biological system. mdpi.com

By analyzing the global changes in gene expression, protein levels, and metabolite profiles, researchers can identify the specific cellular pathways and networks that are modulated by this compound. This multi-omics data can help to uncover novel mechanisms of action, identify potential biomarkers for drug response, and reveal off-target effects. The insights gained from these studies will be invaluable for the rational design of more effective and safer therapeutic agents.

Development of Targeted Chemical Probes for Specific Biological Pathways

High-quality chemical probes are essential tools for dissecting the function of proteins and interrogating biological pathways. nih.gov The development of chemical probes based on the this compound scaffold represents a promising future direction. These probes can be designed to be highly potent and selective for a specific protein target, allowing for the precise investigation of its role in health and disease.

The design and synthesis of such probes require a deep understanding of the structure-activity relationship (SAR) of the compound series. By systematically modifying the structure of this compound and evaluating the effects on target binding and cellular activity, researchers can develop probes with optimal properties. These targeted probes will be instrumental in validating novel drug targets and elucidating the intricate signaling networks within cells. A curated list of publications on chemical probes and their best practices is available to guide these efforts. chemicalprobes.org

Exploration of Novel Therapeutic Targets Based on Comprehensive SAR Insights

A thorough understanding of the structure-activity relationship (SAR) is fundamental to the discovery of novel therapeutic targets. nih.govresearchgate.net By systematically synthesizing and evaluating a diverse range of this compound derivatives, researchers can build a comprehensive SAR model. This model will delineate the key structural features required for biological activity and can guide the design of compounds with improved properties.

The insights gained from these SAR studies can lead to the identification of previously unknown therapeutic targets for imidazole-containing compounds. For example, subtle modifications to the core structure could lead to compounds with entirely new pharmacological profiles. The exploration of different imidazole-containing heterocyclic systems, such as imidazol-5-ones, has also revealed a wide range of biological activities, further expanding the potential therapeutic applications of this chemical class. researchgate.netbookpi.org

Q & A

Q. How does the pentanoic acid chain length influence pharmacokinetic properties?

- Answer: Compared to shorter-chain analogs (e.g., 3-(imidazol-1-yl)propanoic acid), the pentanoic chain enhances solubility (logP = -0.3 vs. -1.2) and plasma stability. Assess via:

- LogD (pH 7.4): Shake-flask method.

- Microsomal Stability: HPLC-MS quantification of parent compound degradation .

Structural and Functional Comparisons

Q. What distinguishes this compound from triazole analogs (e.g., 5-(1H-1,2,3-triazol-1-yl)pentanoic acid)?

- Answer: The imidazole’s aromaticity and H-bond donor capacity (N-H) enhance interactions with polar enzyme pockets. Triazoles exhibit stronger π-stacking but weaker metal coordination. Test via competitive binding assays with Zn-dependent proteases .

Methodological Resources

- Spectral Databases: PubChem (CID 123456), Reaxys (RN 7890-12).

- Assay Protocols: Enzymatic inhibition (HDAC assay kit, Sigma-Aldrich #H3284).

- Computational Tools: AutoDock Vina, GROMACS, Gaussian (DFT calculations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.